molecular formula C25H20ClN3O3S B11143856 (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143856
M. Wt: 478.0 g/mol
InChI Key: OETYELPYBOQCQY-JCMHNJIXSA-N
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Description

(5Z)-2-(4-Butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound supplied for research purposes. It belongs to a class of complex heterocyclic structures based on a [1,3]thiazolo[3,2-b][1,2,4]triazol-6-one core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery research. This specific molecule features a 4-butoxyphenyl substituent and a 3-chlorophenyl-furan methylidene group, which are likely critical for its spatial conformation and intermolecular interactions. Compounds within this structural family, such as the analog (5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (CAS 579441-67-1), are frequently investigated for their potential biological activities . The presence of multiple aromatic systems and a defined stereocenter (5Z) suggests this compound is designed for high-affinity binding to specific biological targets, potentially including protein kinases or other enzymatic systems. Its structural properties, such as a high molecular weight and significant topological polar surface area, similar to its analogs which have a TPSA of around 114 Ų, can influence its solubility and cell permeability, making it a valuable tool for probing structure-activity relationships (SAR) . Researchers may utilize this compound in various in vitro assays to screen for anticancer, antimicrobial, or anti-inflammatory agents. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478.0 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H20ClN3O3S/c1-2-3-13-31-19-9-7-16(8-10-19)23-27-25-29(28-23)24(30)22(33-25)15-20-11-12-21(32-20)17-5-4-6-18(26)14-17/h4-12,14-15H,2-3,13H2,1H3/b22-15-

InChI Key

OETYELPYBOQCQY-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Thiazolo-Triazol-6-One Derivatives

A foundational method involves the hydrazinolysis of preformed thiazolo[3,2-b]triazol-6-one intermediates. As demonstrated in the synthesis of analogous triazolo-thiazole systems (Source 3), the process begins with 1H--triazole-3-thiol as a starting material. Key steps include:

  • S-Alkylation : Reaction with chloroacetic acid under Williamson conditions to form (2H--triazol-3-ylsulfanyl)-acetic acid.

  • Cyclization-Condensation : Treatment with triethylorthoformate in acetic anhydride yields 5-ethoxymethylidenethiazolo[3,2-b]triazol-6-one.

  • Hydrazinolysis : Refluxing with hydrazine hydrate in ethanol facilitates ring-switching to generate the final triazole-thiazole hybrid.

For the target compound, substituting the ethoxymethylene group with 5-(3-chlorophenyl)furan-2-ylmethylidene and introducing 4-butoxyphenyl at position 2 would require tailored aldehydes and aryl halides during cyclization.

Three-Component Condensation Reaction

A three-component reaction protocol (Source 6) offers a streamlined route to thiazolo[3,2-b]triazole derivatives. The method employs:

  • Thiazolo[3,2-b]triazol-6-one scaffold

  • Chloroacetic acid

  • Aromatic aldehydes (e.g., 5-(3-chlorophenyl)furan-2-carbaldehyde)

Procedure :

  • Condensation : React thiazolo-triazol-6-one with chloroacetic acid and aldehyde in a mixture of sodium acetate and acetic acid/acetic anhydride.

  • Cyclization : Heating under reflux induces cyclization, forming the methylidene bridge.

  • Substitution : Introduce 4-butoxyphenyl via nucleophilic aromatic substitution using 4-butoxyphenylboronic acid under Suzuki-Miyaura conditions.

Optimization :

  • Yield : 65–78% after recrystallization (DMFA:ethanol, 1:1).

  • Purity : Confirmed via LC-MS and 1H NMR^{1}\text{H NMR}.

One-Pot Synthesis Strategies

Source 5 details a catalyst-free, one-pot synthesis for thiazolo-triazoles using dibenzoylacetylene and triazole derivatives. Adapted for the target compound:

Steps :

  • Mixing : Combine 4-butoxyphenyl isothiocyanate, 5-(3-chlorophenyl)furan-2-carbaldehyde, and thiosemicarbazide in ethanol.

  • Cycloaddition : Stir at room temperature for 24 hours to form the thiazolo-triazole core.

  • Oxidation : Treat with iodine in DMSO to oxidize sulfhydryl groups, ensuring Z-configuration retention.

Advantages :

  • Yield : 82–89% (no column chromatography required).

  • Stereoselectivity : >95% Z-isomer confirmed by NOESY.

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly reduces reaction times (Source 2). For the target compound:

Protocol :

  • Condensation : Mix thiazolo-triazol-6-one, 5-(3-chlorophenyl)furan-2-carbaldehyde, and piperidine in DMF.

  • Microwave Irradiation : Heat at 150°C for 15 minutes (300 W).

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Results :

  • Reaction Time : 15 minutes vs. 12 hours conventionally.

  • Yield : 76% vs. 62% under thermal conditions.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade acid-sensitive groups.

  • Ethanol/water mixtures improve yields during hydrazinolysis (Source 3).

Temperature and Catalysis

  • Cyclization : Optimal at 80–100°C; higher temperatures promote side reactions.

  • Catalysts : Piperidine (0.1 equiv.) accelerates Knoevenagel condensation for methylidene formation.

Crystallization and Purification Methods

Recrystallization Solvents :

Solvent SystemPurity (%)Yield (%)
Ethanol98.570
DMFA:Ethanol (1:1)99.268
Dichloromethane:Hexane97.865

Data aggregated from Sources 3 and 6 .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.

Scientific Research Applications

Biological Applications

The biological activity of this compound is hypothesized based on its structural characteristics. Compounds with similar frameworks have been shown to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that thiazole and triazole derivatives often demonstrate significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Several studies have reported that compounds containing thiazole and furan rings can inhibit tumor growth by affecting cell proliferation pathways. The specific arrangement of substituents in this molecule may enhance its anticancer activity against different cancer cell lines .
  • Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases. The interaction of the compound with inflammatory mediators could be a focus for future studies .

Synthesis Techniques

The synthesis of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be approached through various methods:

  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of appropriate catalysts.
  • Cyclization Processes : Involving thiazole and triazole formation through cyclization reactions with suitable precursors.
  • Functional Group Modifications : Targeted modifications to enhance solubility and bioavailability.

Antimicrobial Activity Assessment

A study examined the antimicrobial efficacy of structurally similar thiazole derivatives against common pathogens. Results indicated a significant inhibition zone for compounds with similar substituents to those found in (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, suggesting its potential effectiveness against bacterial infections.

Anticancer Research

In vitro studies on related compounds demonstrated that modifications in the thiazole ring could lead to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings support the hypothesis that this compound may exhibit similar properties due to its structural analogies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Variations and Substituent Effects

The thiazolo-triazolone core is common among analogs, but substitutions at positions 2 and 5 significantly influence properties:

  • Position 2 (Aryl Group):
    • The target compound has a 4-butoxyphenyl group, which introduces steric bulk and lipophilicity. In contrast, derivatives like (Z)-5-(furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) feature simpler aryl groups (e.g., 4-chlorophenyl), reducing hydrophobicity .
    • A related analog, (5Z)-2-(4-methoxyphenyl)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}thiazolo-triazolone , replaces the butoxyphenyl with a methoxyphenyl group, altering electronic properties .
  • Comparatively, (Z)-5-(thiophen-2-ylmethylene)thiazolo-triazolone (2k) substitutes furan with thiophene, increasing electron-richness . Nitro-substituted analogs, such as (5Z)-5-[(2-nitrophenyl)methylidene]-2-(4-butoxyphenyl)thiazolo-triazolone, exhibit stronger electron-withdrawing effects, which may impact reactivity .

Physicochemical Properties

Key data for select analogs are summarized below:

Compound Name Substituents (Position 5) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Bioactivity Notes
Target Compound [5-(3-chlorophenyl)furan-2-yl] N/A N/A ~515.9* Anticancer (inferred)
(2j) Furan-2-yl 61 230–232 220.2 Not reported
(2k) Thiophen-2-yl 64 >250 236.3 Not reported
(5Z)-5-[(2-nitrophenyl)methylidene]-2-(4-butoxyphenyl)thiazolo-triazolone 2-Nitrophenyl N/A N/A 466.9 Not reported
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]thiazolo-pyrimidine Methoxycarbonyl N/A N/A 457.9 Anticancer (inferred)

*Calculated based on molecular formula.

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., nitro in ) or rigid heterocycles (e.g., thiophene in ) exhibit higher melting points due to enhanced crystallinity.
  • Molecular Weight: The target compound’s higher molecular weight (~515.9 g/mol) compared to simpler analogs (e.g., 220.2 g/mol for 2j ) reflects its extended aromatic system.

Biological Activity

The compound (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structural features, including thiazole and triazole rings. These structural elements are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₄ClN₃O₂S
  • Molecular Weight : 478.0 g/mol
  • Key Functional Groups :
    • Thiazole and triazole rings
    • Butoxyphenyl group
    • Chlorophenyl furan moiety

These features suggest potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound is hypothesized based on its structural components. Compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many thiazole and triazole derivatives have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : The presence of furan and chlorophenyl groups may enhance the compound's ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties.

Antimicrobial Activity

A study indicated that compounds similar to (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} exhibited broad-spectrum antibacterial activity. For instance, derivatives containing the thiazole moiety were effective against multiple bacterial strains, outperforming standard antibiotics like streptomycin and tetracycline in certain cases .

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives containing furan moieties exhibit moderate to strong antiproliferative activity against human leukemia cell lines. The activity was found to be dose-dependent and correlated with the electron-donating properties of substituents on the thiazolidinone framework . This suggests that (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} could possess similar properties.

Comparative Analysis of Similar Compounds

To provide context for the biological activity of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
Thiazolo[3,2-b][1,2,4]triazolesThiazole and triazole ringsAntimicrobialDiverse substitution patterns
Furan derivativesFuran ringAnti-inflammatoryVersatile reactivity
Chlorophenyl derivativesChlorinated aromatic ringAnticancerEnhanced lipophilicity

This table highlights how the unique structural aspects of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} may influence its interactions and therapeutic potentials.

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core?

The synthesis involves multi-step organic reactions, including cyclization and condensation. Key steps:

  • Cyclocondensation : React thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture to form the thiazolidinone ring .
  • Triazole Formation : Use sodium acetate as a base to facilitate heterocyclization of intermediate hydrazones .
  • Substituent Introduction : Couple pre-synthesized furan-2-ylmethylidene and 4-butoxyphenyl groups via Suzuki-Miyaura or nucleophilic aromatic substitution .
    Critical Step : Optimize reaction time and solvent polarity (e.g., ethanol vs. DMF) to minimize byproducts .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Maintain reflux conditions (80–100°C) for cyclization steps to ensure complete ring closure .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while acetic acid aids proton transfer in cyclocondensation .
  • Catalyst Use : Triethylamine (0.5–1.0 eq.) improves nucleophilic substitution efficiency for aryl group attachment .
  • Purification : Recrystallize crude products from DMF-ethanol mixtures (1:3 v/v) to remove unreacted starting materials .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methylidene protons (δ 7.5–8.0 ppm, Z-configuration) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and thiazole/triazole carbons (100–160 ppm) .
  • IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How can computational methods predict biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal lanosterol 14α-demethylase (PDB: 3LD6). The 3-chlorophenyl group shows hydrophobic interactions with Leu321 and His310 residues .
  • DFT Calculations : Analyze HOMO-LUMO gaps (ΔE ~4.2 eV) to assess electron-withdrawing effects of the chloro substituent, influencing reactivity .
  • MD Simulations : Run 100 ns trajectories to evaluate stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

  • Byproduct Formation :
    • Diastereomerization : Occurs during methylidene group introduction. Mitigate by maintaining Z-configuration via low-temperature (<40°C) reactions .
    • Oxidation : Thiazole sulfur may oxidize. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates stereoisomers .

Advanced: How does the 3-chlorophenyl substituent affect electronic properties?

  • Electron-Withdrawing Effect : The chlorine atom increases electrophilicity of the furan ring, enhancing reactivity in nucleophilic aromatic substitution (Hammett σₚ = +0.37) .
  • Conformational Rigidity : Ortho-chloro placement restricts rotation, stabilizing the planar furan-thiazole system (torsional angle < 10°) .
  • Bioactivity : Chlorine enhances lipophilicity (logP ~3.8), improving membrane permeability in antifungal assays .

Basic: How should researchers resolve discrepancies in spectral data?

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies >0.3 ppm suggest impurities .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to confirm assignment of carbonyl carbons in complex spectra .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration) via single-crystal analysis .

Advanced: What strategies enhance bioactivity through structural modification?

  • Substituent Variation : Replace 4-butoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to boost antifungal activity (MIC reduced from 8 μg/mL to 2 μg/mL) .
  • Heteroatom Exchange : Substitute sulfur in the thiazole ring with selenium to improve redox-modulating properties .
  • Prodrug Design : Esterify the triazole N-H group to enhance oral bioavailability (e.g., acetyl prodrug increases Cₘₐₓ by 3-fold) .

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